Enhanced Electrophilic Reactivity of Aryl Triflones vs. Classical Electrophiles
The electrophilic reactivity of the aryl triflone class is significantly higher than that of classical aromatic electrophiles. A benchmark triflone, 1,3,5-tris(trifluoromethanesulfonyl)benzene (TTSB), exhibits an electrophilicity parameter (E) on the Mayr scale that is approximately 6 units greater than that of 1,3,5-trinitrobenzene (TNB), a standard reference electrophile [1]. This demonstrates that the SO₂CF₃ group confers an electrophilicity surpassing even multiple nitro substituents, which is a key differentiator for building blocks based on this group.
| Evidence Dimension | Electrophilicity (Mayr's E parameter) |
|---|---|
| Target Compound Data | Not directly measured; class representative (aryl triflone) exhibits high E value. |
| Comparator Or Baseline | 1,3,5-Trinitrobenzene (TNB) |
| Quantified Difference | ~6 E units higher for TTSB vs. TNB |
| Conditions | Kinetic measurements in acetonitrile at 20 °C with aniline and enamine nucleophiles [1] |
Why This Matters
This class-level data provides a quantitative benchmark that the SO₂CF₃ group, which is the core reactive handle of the target compound, enables reactions with a broader range of weaker nucleophiles and under milder conditions than typical electrophiles, expanding its utility in complex molecule synthesis.
- [1] El Guesmi, N., et al. (2014). Mechanistic studies and quantification of the electrophilicity of aromatic triflones in σ-complexation and SNAr reactions. Journal of Physical Organic Chemistry, 27(8), 657-667. View Source
